2-(4-tert-Butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-tert-butylphenyl group at position 2 and an ethylsulfanyl moiety at position 2. The ethylsulfanyl group contributes to sulfur-mediated interactions, such as hydrogen bonding or metal coordination, which may influence receptor binding or catalytic activity .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-23-17-16(21-19(22-17)10-12-20-13-11-19)14-6-8-15(9-7-14)18(2,3)4/h6-9,20H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGIZAJURXOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCNCC2)N=C1C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl, phenyl, ethylsulfanyl, and triaza groups. These steps often require specific reagents and catalysts to ensure the correct functionalization of the molecule.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or tert-butyl moieties.
Scientific Research Applications
2-(4-tert-Butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs with Varying Sulfur-Containing Substituents
a. 2-{[3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (F288-0037)
- Molecular Formula : C₂₈H₃₆N₄OS
- Molecular Weight : 476.68
- Key Differences: Replaces the ethylsulfanyl group with a sulfanyl-acetamide chain linked to a 4-methylphenyl group.
b. 2-Phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Comparison Table
Analogs with Modified Spiro Core or Aromatic Substituents
a. 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
b. tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Synthesis : Prepared via copper-catalyzed coupling, highlighting divergent synthetic routes compared to the target compound’s likely thiol-alkylation strategy .
- Structural Note: The biphenyl and pyrimidinyl groups may confer π-π stacking interactions, useful in kinase inhibition or nucleic acid targeting .
Pharmacologically Active Spiro Compounds
a. SCH221510 and Ro 64-6198
- Relevance: These opioid receptor ligands share a spirocyclic core but feature distinct substituents (e.g., biphenylmethyl or phenalenyl groups). Their high receptor affinity suggests that the spiro framework is compatible with CNS-targeted activity, though the target compound’s ethylsulfanyl group may redirect its pharmacological profile toward non-opioid pathways .
b. 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione
- Key Difference : Replaces one nitrogen with a thione group, enabling metal chelation. This property is absent in the target compound but could be critical for metalloenzyme inhibition .
Biological Activity
The compound 2-(4-tert-butyl-phenyl)-3-ethylsulfanyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene is a member of the triazaspiro class of compounds, known for their unique spirocyclic structures and potential applications in medicinal chemistry. This article explores its biological activities, including interactions with various biological targets and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triaza framework with three nitrogen atoms incorporated into the cyclic structure.
- A tert-butyl group that enhances lipophilicity and may influence biological interactions.
- An ethylsulfanyl substituent which is crucial for its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities. These include:
- Antimicrobial properties: Studies have shown that triazaspiro compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer effects: Some derivatives have demonstrated the ability to inhibit tumor growth in experimental models.
- Enzyme inhibition : Certain compounds within this class have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
Case Studies
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Antimicrobial Activity
- A study evaluated the antimicrobial properties of various triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to the target compound exhibited significant inhibition zones, suggesting potential as antibacterial agents.
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Anticancer Activity
- In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that certain derivatives led to reduced cell viability and induced apoptosis. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.
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Enzyme Inhibition
- Research highlighted the ability of some triazaspiro compounds to act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition was assessed using Ellman’s assay, showing promising IC50 values.
Data Tables
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Binding Affinity : The structural features allow for strong binding to target proteins or enzymes.
- Modulation of Signaling Pathways : Interaction with cellular receptors may alter downstream signaling pathways, leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
